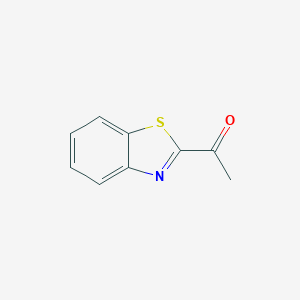

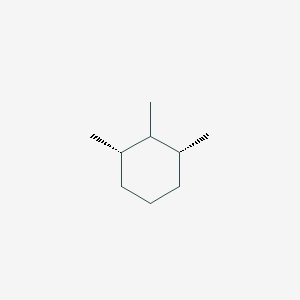

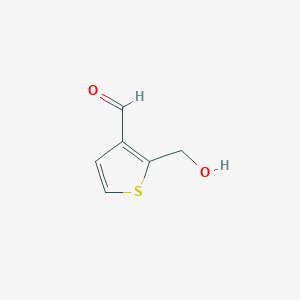

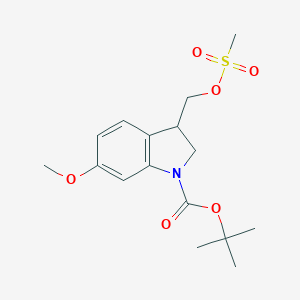

![molecular formula C6H4N4O B156054 Pyrimido[4,5-C]pyridazin-5(1H)-one CAS No. 34122-01-5](/img/structure/B156054.png)

Pyrimido[4,5-C]pyridazin-5(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimido[4,5-c]pyridazin-5(1H)-one derivatives are a class of heterocyclic compounds that have been extensively studied due to their diverse pharmacological activities and potential therapeutic applications. These compounds are known to exhibit a wide range of biological activities, including adenosine receptor antagonism, monoamine oxidase inhibition, and potential antiamnesic effects .

Synthesis Analysis

The synthesis of pyrimido[4,5-c]pyridazin-5(1H)-one derivatives has been achieved through various synthetic routes. An improved synthesis method involves the treatment of 3-methyl-6-(1-methylhydrazinyl) uracil with phenyl and alkyl glyoxal monohydrates, which are obtained by selenium dioxide oxidation of corresponding methyl ketones . Another approach for synthesizing 4-aryl-6,8-dimethyl derivatives involves a three-component reaction of 1,3-dimethylbarbituric acid with arylglyoxals in the presence of hydrazinium dihydrochloride . Additionally, new synthetic routes have been developed for related pyrimido[4,5-c]pyridazines, such as those related to the antibiotic fervenulin, using reactions of hydrazino uracils with phenacyl bromides or benzylidenehydrazino uracils with dimethylformamide dimethylacetal .

Molecular Structure Analysis

The molecular structure of pyrimido[4,5-c]pyridazin-5(1H)-one derivatives has been confirmed through various analytical techniques, including single-crystal X-ray analysis. This analysis has conclusively confirmed the structure of bridgehead bicyclic 6-6 heterocyclic compounds obtained from the synthesis of related heterocycles .

Chemical Reactions Analysis

Pyrimido[4,5-c]pyridazin-5(1H)-one derivatives undergo a variety of chemical reactions that allow for further functionalization and exploration of their biological activities. For instance, the reaction of 3-chloro-5-hydroxypyrimido[4,5-c]pyridazine with phosphorous oxychloride and N,N-dimethylaniline leads to the formation of 1,4-dihydro-3,5-dichloro-4-(4'-N,N-dimethylaminophenyl) pyrimido[4,5-c]pyridazine, whose structure was established by NMR spectra of dechlorination and hydrolysis products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-c]pyridazin-5(1H)-one derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacokinetics. For example, the presence of different substituents can significantly affect the affinity and selectivity of these compounds towards various adenosine receptor subtypes, as demonstrated by their Ki values in radioligand binding assays . The solubility, stability, and reactivity of these compounds can also be tailored through chemical modifications, which is essential for their potential as therapeutic agents.

Aplicaciones Científicas De Investigación

Pyrimido[4,5-C]pyridazin-5(1H)-one is a type of bioactive heterocycle . Research into these bioactive heterocycles is associated with the development of methods of synthesis and the biological evaluation of different nuclei . There has been a growing interest in the nucleus of fused pyrimidine, which has diversified pharmacological activities .

-

Pharmacological Activities

- Application : The compound has been found to exhibit a range of pharmacological activities, including diuretic, antimicrobial, antifolate, tyrosine kinase, anti-inflammatory, anticancer, anthelminthic, and antiviral activities .

- Results : The results or outcomes obtained would also depend on the specific pharmacological activity being targeted. In general, the compound has shown promising results in various pharmacological applications .

-

Synthesis Methods

- Application : The compound is used in the synthesis of various structures derived from pyrimido[4,5-d]pyrimidines .

- Methods : The methods of application or experimental procedures involve chemical reactions to synthesize the compound and its derivatives .

- Results : The results or outcomes obtained would depend on the specific synthesis method used. In general, the compound and its derivatives have been successfully synthesized for use in various applications .

-

Biological Activities

- Application : Pyrimido[4,5-C]pyridazin-5(1H)-one derivatives show considerable pharmaceutical and biological properties such as antimicrobial , fungicide , anti-inflammatory , and antitumor activities.

- Results : The results or outcomes obtained would depend on the specific biological activity being targeted. In general, the compound has shown promising results in various biological applications .

-

Synthesis of Pyrano[2,3-d]pyrimidinones

- Application : Pyrimido[4,5-C]pyridazin-5(1H)-one is used in the synthesis of pyrano[2,3-d]pyrimidinones .

- Methods : The methods of application or experimental procedures involve chemical reactions to synthesize the compound and its derivatives .

- Results : The results or outcomes obtained would depend on the specific synthesis method used. In general, the compound and its derivatives have been successfully synthesized for use in various applications .

-

Bruton’s Tyrosine Kinase (BTK) Inhibitors

-

Inhibition of Cellular Proliferation in Breast Cancer

- Application : Pyrimido[4,5-C]pyridazin-5(1H)-one derivatives have been found to inhibit cellular proliferation in breast cancer .

- Results : The results or outcomes obtained would depend on the specific biological activity being targeted. In general, the compound has shown promising results in inhibiting cellular proliferation in breast cancer .

-

Prevention of Nucleoside and Nucleobase Reversal of Antifolate Cytotoxicity

- Application : Pyrimido[4,5-C]pyridazin-5(1H)-one derivatives have been found to prevent nucleoside and nucleobase reversal of antifolate cytotoxicity .

- Results : The results or outcomes obtained would depend on the specific biological activity being targeted. In general, the compound has shown promising results in preventing nucleoside and nucleobase reversal of antifolate cytotoxicity .

-

Reduction of Opacification of Crystalline Lens in Diabetic Rats

- Application : Pyrimido[4,5-C]pyridazin-5(1H)-one derivatives have been found to reduce opacification of the crystalline lens in diabetic rats .

- Results : The results or outcomes obtained would depend on the specific biological activity being targeted. In general, the compound has shown promising results in reducing opacification of the crystalline lens in diabetic rats .

Propiedades

IUPAC Name |

6H-pyrimido[4,5-c]pyridazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O/c11-6-4-1-2-9-10-5(4)7-3-8-6/h1-3H,(H,7,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMFFWQHOSUHLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC2=C1C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421606 |

Source

|

| Record name | PYRIMIDO[4,5-C]PYRIDAZIN-5(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimido[4,5-C]pyridazin-5(1H)-one | |

CAS RN |

34122-01-5 |

Source

|

| Record name | PYRIMIDO[4,5-C]PYRIDAZIN-5(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

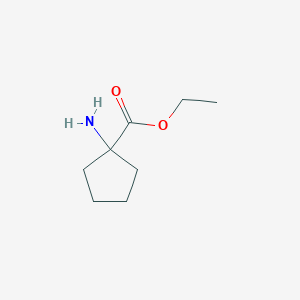

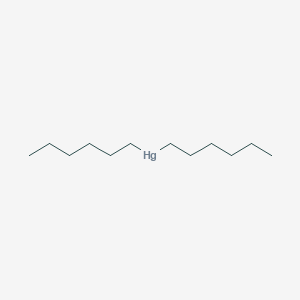

![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)